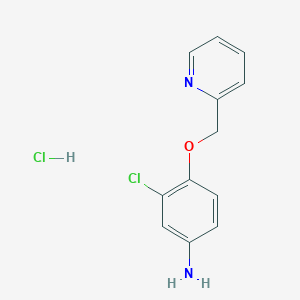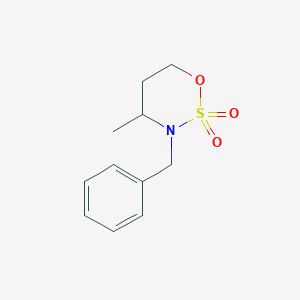
4-Iodocyclohepta-1,2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5I It consists of a seven-membered carbon ring with alternating double bonds and a single iodine atom attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocyclohepta-1,2,4,6-tetraene typically involves the iodination of cyclohepta-1,2,4,6-tetraene. One common method is the reaction of cyclohepta-1,2,4,6-tetraene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bonds in the ring can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of cyclohepta-1,2,4,6-tetraene.
Oxidation Reactions: Products vary depending on the extent of oxidation, ranging from epoxides to carboxylic acids.
Reduction Reactions: The major product is cycloheptane or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Iodocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The conjugated double bonds in the ring structure also play a role in its chemical behavior, allowing it to participate in pericyclic reactions and other types of organic transformations.
Vergleich Mit ähnlichen Verbindungen
Cyclohepta-1,2,4,6-tetraene: Lacks the iodine atom but has a similar ring structure.
4-Bromocyclohepta-1,2,4,6-tetraene: Similar structure with a bromine atom instead of iodine.
4-Chlorocyclohepta-1,2,4,6-tetraene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodocyclohepta-1,2,4,6-tetraene is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
827598-94-7 |
|---|---|
Molekularformel |
C7H5I |
Molekulargewicht |
216.02 g/mol |
InChI |
InChI=1S/C7H5I/c8-7-5-3-1-2-4-6-7/h1-3,5-6H |
InChI-Schlüssel |
UOSZZJNNKDQZJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)


![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)


![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)

